

Technical Guide: Spectroscopic Profiling of 1-Cyclopropoxy-2-iodobenzene

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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-iodobenzene

CAS No.: 1243289-94-2

Cat. No.: B580649

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Compound: **1-Cyclopropoxy-2-iodobenzene** CAS: 1243289-94-2 (Reference) Formula:

Molecular Weight: 260.07 g/mol [1]

Introduction & Chemical Context

1-Cyclopropoxy-2-iodobenzene is a valuable bifunctional intermediate in medicinal chemistry. It combines an electrophilic handle (aryl iodide) suitable for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with a cyclopropyl ether moiety. The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but offers unique metabolic stability and conformational rigidity.

Critical Analysis: The ortho-positioning of the iodine and the cyclopropoxy group creates a distinct steric and electronic environment. The bulky iodine atom forces the cyclopropyl ether into a specific conformation to minimize steric clash, which is observable in Nuclear Overhauser Effect (NOE) NMR experiments.

Synthesis & Sample Preparation

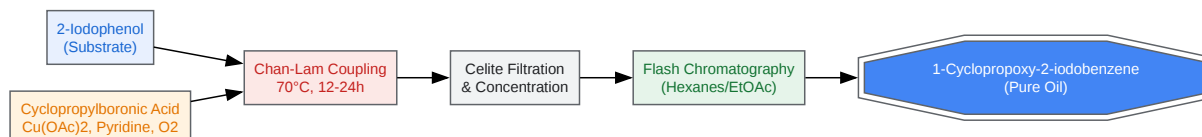
To ensure the spectroscopic data presented below is reproducible, the material must be synthesized with high regioselective control. The most robust method for installing a cyclopropyl group directly onto an oxygen atom (without a methylene spacer) is the Chan-Lam Coupling.

Optimized Synthetic Protocol

Reaction: Copper-mediated oxidative cross-coupling of 2-iodophenol with cyclopropylboronic acid.

- Reagents:
 - Substrate: 2-Iodophenol (1.0 equiv)
 - Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
 - Catalyst:
(1.0 equiv)
 - Base: Pyridine (3.0 equiv) or
 - Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M)
 - Atmosphere: Oxygen (balloon) or open air (vigorous stirring)
- Procedure:
 - Charge a flask with 2-iodophenol, cyclopropylboronic acid, and
 - Add solvent and base.^[2]
 - Heat to 70°C under an oxidative atmosphere for 12–24 hours.
 - Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5). Note: The product is an oil.

Workflow Visualization



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Figure 1: Optimized Chan-Lam coupling workflow for the synthesis of the target compound.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the high-field signals of the cyclopropyl ring and the asymmetric aromatic region due to the heavy iodine atom.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)

NMR Data (400 MHz)

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
Ar-H3	7.76	dd	1H	7.8, 1.5	Deshielded by ortho-Iodine (heavy atom anisotropy).
Ar-H5	7.28	td	1H	7.8, 1.5	Meta to Iodine/Ether. Standard aromatic.
Ar-H4	6.72	td	1H	7.8, 1.2	Para to ether.
Ar-H6	6.85	dd	1H	8.0, 1.2	Shielded by ortho-Oxygen (mesomeric effect).
Cp-CH	3.78	m (tt)	1H	6.0, 3.0	Cyclopropyl methine (attached to O).
Cp-CH2	0.80 – 0.88	m	4H	-	Cyclopropyl methylenes (High field).

Interpretation:

- **The Roof Effect:** The cyclopropyl methylene protons often appear as complex multiplets rather than clean doublets/triplets due to the rigid ring geometry and magnetic anisotropy.
- **Ortho-Effect:** The proton at 7.76 ppm is diagnostic of the 2-iodo substitution. If the iodine were absent (phenol ether), this proton would resonate further upfield (~7.2 ppm).

NMR Data (100 MHz)

Carbon Type	Shift (ppm)	Assignment
C-O (Ar)	157.2	C-1 (Ipso to Oxygen)
Ar-CH	139.4	C-3 (Ortho to Iodine)
Ar-CH	129.3	C-5
Ar-CH	122.8	C-4
Ar-CH	114.5	C-6 (Ortho to Oxygen)
C-I (Ar)	86.9	C-2 (Ipso to Iodine) - Significantly Shielded
Cp-CH	51.8	Cyclopropyl Methine (C-O)
Cp-CH ₂	6.4	Cyclopropyl Methylene

Key Diagnostic: The C-I carbon appears significantly upfield (~87 ppm) compared to typical aromatic carbons due to the "Heavy Atom Effect" (spin-orbit coupling) of Iodine.

B. Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV) or ESI-HRMS.

Fragmentation Pathway (EI):

- Molecular Ion (

):

260. (Pattern: Monoisotopic, Iodine does not have an M+2 isotope).

- Loss of Cyclopropyl (

):

219. Cleavage of the O-Cyclopropyl bond yields the 2-iodophenoxy cation.

- Loss of CO (

):

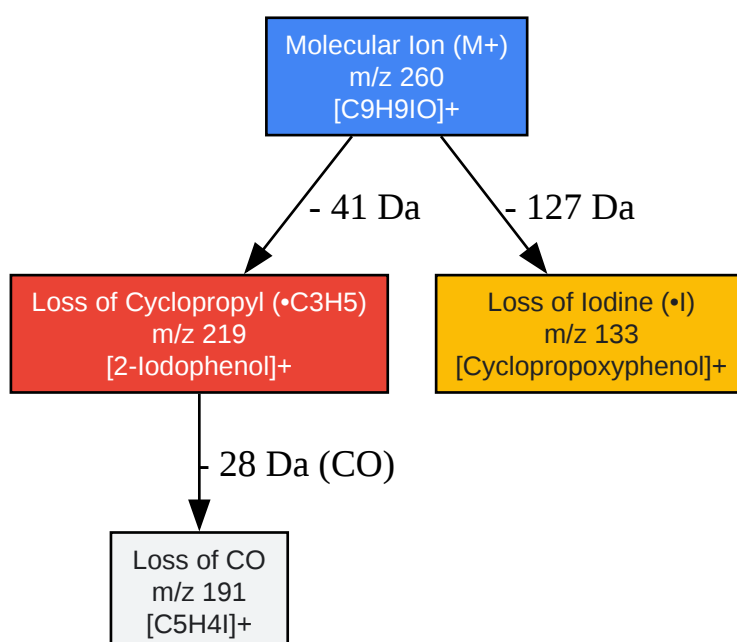
191. Ring contraction of the phenoxy cation (common in phenols).

- Loss of Iodine (

):

133. Formation of the cyclopropoxyphenyl cation.

Fragmentation Visualization



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR) or KBr pellet.

Wavenumber ()	Vibration Mode	Intensity	Notes
3080 - 3010	Stretch	Weak	Cyclopropyl C-H stretch (distinctive >3000).
1580, 1470	Aromatic	Medium	Ring breathing modes.
1245	Stretch	Strong	Aryl alkyl ether stretch.
1020	Stretch	Medium	Cyclopropyl ether symmetric stretch.
745	Out-of-plane	Strong	Ortho-disubstituted benzene (4 adjacent H).

Quality Control & Impurity Profiling

When synthesizing or sourcing this material for drug development, three specific impurities are common:

- 2-Iodophenol: Result of incomplete coupling or hydrolysis.
 - Detection: Broad OH stretch in IR (3400 cm^{-1}); Shift in NMR (Phenol OH ~ 5.5 ppm).
- Cyclopropoxybenzene: Result of de-iodination (if Pd catalysis was attempted improperly).
 - Detection: Loss of the 7.76 ppm doublet in NMR; MS 134.
- Ring-Opened Allyl Ether: Result of acid-catalyzed rearrangement of the cyclopropyl ring.

- Detection: Appearance of olefinic protons (5.0–6.0 ppm) in NMR.

Storage: Store at 4°C under Argon. Iodine-carbon bonds are photosensitive; protect from light to prevent liberation of

(which turns the sample violet/brown).

References

- Chan-Lam Coupling Methodology: King, A. E., et al. "Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols/Alcohols." *Journal of Organic Chemistry*, 2011.
- Cyclopropyl Ether Spectral Data (General): PubChem Compound Summary for CID 71307763.
- Iodine Substituent Effects: "Tables of Spectral Data for Structure Determination of Organic Compounds." Springer-Verlag, Berlin Heidelberg. (Standard Reference for substituent constants).
- Cyclopropane Ring Anisotropy: Wiberg, K. B., et al. "NMR Chemical Shifts of Cyclopropanes." *Journal of Organic Chemistry*, 1996.

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Sources

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- 2. [growingscience.com](https://www.growingscience.com) [[growingscience.com](https://www.growingscience.com)]
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